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molecular formula C16H17FN2O2 B3157261 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide CAS No. 847861-66-9

2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide

Cat. No. B3157261
M. Wt: 288.32 g/mol
InChI Key: IGPRJZKVWLCIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432392B2

Procedure details

To a solution of 5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide (1.06 g) in THF (3 mL) were added ethanol (12 mL) and water (1.5 mL), and to the solution were added ammonium chloride (893 mg) and reduced iron (933 mg). The resultant mixture was heated under reflux for 2 hours, allowed to stand for cooling to room temperature, and filtered through a Celite. The filtrate was concentrated and the residue was diluted with ethyl acetate. The extract was washed with successively with saturated aqueous sodium bicarbonate, water, and saturated brine, dried over sodium sulfate, and concentrated to give 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide (984 mg) as a crude product.
Name
5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
933 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([F:23])=[CH:11][C:12]([N+:20]([O-])=O)=[C:13]([CH:19]=1)[C:14]([N:16]([CH3:18])[CH3:17])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[Cl-].[NH4+]>C1COCC1>[NH2:20][C:12]1[CH:11]=[C:10]([F:23])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:19][C:13]=1[C:14]([N:16]([CH3:18])[CH3:17])=[O:15] |f:3.4|

Inputs

Step One
Name
5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide
Quantity
1.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)N(C)C)C1)[N+](=O)[O-])F
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
893 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
reduced iron
Quantity
933 mg
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with successively with saturated aqueous sodium bicarbonate, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N(C)C)C=C(C(=C1)F)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 984 mg
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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